tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
CAS No.: 2097978-50-0
Cat. No.: VC3146970
Molecular Formula: C14H25N5O2
Molecular Weight: 295.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097978-50-0 |
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Molecular Formula | C14H25N5O2 |
Molecular Weight | 295.38 g/mol |
IUPAC Name | tert-butyl 4-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)18-6-4-11(5-7-18)9-19-10-12(8-15)16-17-19/h10-11H,4-9,15H2,1-3H3 |
Standard InChI Key | YGJFEXYBRWRZEM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)CN |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)CN |
Introduction
Structural Characterization and Properties
Molecular Structure Analysis
Tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate contains several key structural components that contribute to its chemical behavior and potential biological activity:
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A piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position
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A methylene linker connecting the piperidine ring to the triazole moiety
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A 1,2,3-triazole heterocycle functioning as a rigid linking unit
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An aminomethyl group attached to the C-4 position of the triazole ring
The Boc protecting group is a common feature in synthetic intermediates used for pharmaceutical development, providing protection for the piperidine nitrogen during chemical transformations while being selectively removable under acidic conditions . The piperidine ring serves as a conformationally restricted scaffold that can interact with biological targets through hydrogen bonding and hydrophobic interactions, similar to related compounds such as tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the key physicochemical properties of tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate are summarized in Table 1.
Table 1: Predicted Physicochemical Properties of Tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Property | Predicted Value | Significance |
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Molecular Formula | C₁₄H₂₄N₆O₂ | Defines elemental composition |
Molecular Weight | Approximately 308.39 g/mol | Within drug-like range (<500 g/mol) |
LogP | 1.2-1.8 | Moderate lipophilicity; favorable for membrane permeability |
Hydrogen Bond Donors | 2 | Primary amine group provides H-bond donation capability |
Hydrogen Bond Acceptors | 8 | Multiple N atoms and carbonyl oxygen contribute to H-bond accepting |
Rotatable Bonds | 6 | Provides conformational flexibility |
Topological Polar Surface Area | Approximately 85-95 Ų | Indicates potential for membrane permeability |
Solubility | Moderately soluble in polar organic solvents | Important for formulation and handling |
Stability | Stable under standard conditions | Contributes to shelf-life and handling properties |
The compound likely exhibits moderate solubility in polar organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, similar to the properties observed for related compounds in synthetic procedures . The presence of the basic aminomethyl group could confer water solubility when protonated, potentially enhancing bioavailability in physiological systems.
Synthetic Approaches
Click Chemistry Approach
The most direct approach would likely involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as click chemistry. This well-established methodology enables the efficient formation of 1,2,3-triazoles under mild conditions with high regioselectivity . The synthetic route would involve:
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Preparation of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate from tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
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Cycloaddition reaction with propargylamine or a protected propargylamine derivative
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If necessary, deprotection of the amine protecting group
The azide intermediate could be prepared from the corresponding tosylate, which is documented in search result , where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate was synthesized from N-tert-butoxycarbonyl-4-hydroxymethylpiperidine.
Detailed Synthetic Procedure
Based on synthesis methods documented for similar compounds, a proposed detailed synthetic procedure for tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate would involve the following steps:
Step 1: Preparation of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
This compound can be prepared according to the procedure described in search result :
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Starting with N-tert-butoxycarbonyl-4-hydroxymethylpiperidine
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Treatment with 1,4-diazabicyclo[2.2.2]octane and 4-toluenesulphonyl chloride in tert-butyl methyl ether at 0°C
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Warming to ambient temperature and precipitation with petroleum ether
Step 2: Conversion to azide
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The tosylate would be treated with sodium azide in DMF at 80°C for 12-24 hours
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Workup by dilution with water and extraction with ethyl acetate
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Drying and concentration to afford tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
Step 3: Click reaction with propargylamine
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Reaction of the azide with N-Boc-propargylamine in the presence of copper(II) sulfate and sodium ascorbate in a mixture of tert-butanol and water
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Similar to procedures described in search result , which details various click reactions using azide and alkyne components
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Purification by column chromatography to isolate the protected intermediate
Step 4: Deprotection of the amine
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Selective removal of the Boc protecting group from the propargylamine portion using mild acidic conditions
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Neutralization and isolation to yield the target compound
This synthetic approach provides a feasible route to the target compound based on well-established synthetic protocols documented for similar structures.
Biological Activity and Applications
The compound may exhibit activity profiles similar to related structures described in search result, which mentions "significant potential in medicinal chemistry and biological research" for tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate, another heterocycle-containing compound with an aminomethyl group.
Applications in Drug Discovery
Tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate may serve several important functions in drug discovery:
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Building Block: The compound can function as a versatile intermediate in the synthesis of more complex molecules, particularly after removal of the Boc protecting group.
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Pharmacophore: The molecule provides a scaffold that combines multiple pharmacophore elements known to interact with biological targets.
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Molecular Probe: The unique combination of structural elements could make this compound valuable for probing binding sites and investigating structure-activity relationships.
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Lead Compound: With optimization of substituents and functional groups, derivatives of this compound could potentially serve as lead compounds for drug development programs.
The Boc protection strategy allows for selective deprotection and further functionalization of the piperidine nitrogen, making this compound a valuable synthetic intermediate with diverse applications in medicinal chemistry research .
Structure-Activity Relationships
Key Molecular Features
Understanding the structure-activity relationships of tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate requires analysis of the potential contributions of each structural component to biological activity:
Comparative Analysis
Comparing the structure of tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate with related compounds provides insights into potential structure-activity relationships. The compound shares structural similarities with tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate, which features a pyrimidine ring instead of a triazole and a piperazine instead of a piperidine.
Table 3: Structural Comparison with Related Compounds
The specific configuration of functional groups around the core scaffold would be expected to significantly influence biological activity, with small structural changes potentially leading to substantial differences in target selectivity and potency.
Research Significance
Relevance to Medicinal Chemistry
Tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate represents a potentially valuable molecular scaffold in medicinal chemistry for several reasons:
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Hybrid Pharmacophore: The molecule combines multiple pharmacophoric elements (piperidine, triazole, aminomethyl group) that are individually associated with biological activity.
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Synthetic Accessibility: The established synthetic methodologies for related compounds suggest that this molecule can be efficiently prepared using click chemistry and protection/deprotection strategies .
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Versatile Scaffold: The presence of multiple functional groups allows for diverse modifications to optimize activity, selectivity, and physicochemical properties.
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Drug-Like Properties: The molecular weight, predicted LogP, and other physicochemical parameters fall within ranges typically associated with orally bioavailable drugs.
The compound aligns with current trends in medicinal chemistry that favor modular approaches to drug design, where different functional elements can be combined and optimized to achieve desired therapeutic effects.
Implications for Drug Development
The potential significance of tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate in drug development extends beyond its immediate structure:
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Template for Library Synthesis: The compound could serve as a template for generating focused libraries of structurally related molecules, enabling efficient exploration of chemical space around this scaffold.
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Fragment-Based Approach: The distinct structural elements could be viewed as fragments that can be independently optimized for specific interactions with biological targets.
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Prodrug Strategy: The Boc protection on the piperidine nitrogen could be exploited as part of a prodrug strategy, where controlled deprotection in vivo releases the active form of the molecule.
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Target Exploration: Derivatives of this compound could be used to probe and identify novel biological targets through affinity-based approaches.
The methodical exploration of structure-activity relationships around this scaffold could lead to the identification of compounds with enhanced potency, selectivity, and drug-like properties.
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